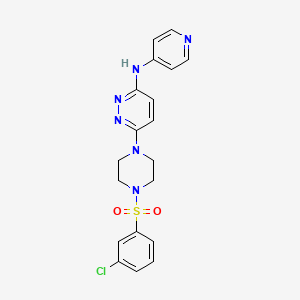

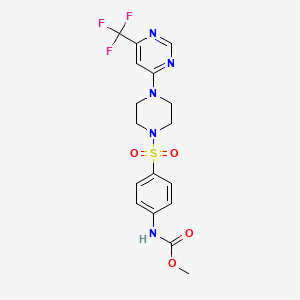

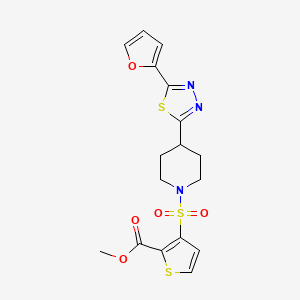

![molecular formula C11H18N2O4 B2477371 (S)-3-oxo-7-(terc-butil)-tetrahidro-1H-oxazolo[3,4-a]pirazina-7(3H)-carboxilato CAS No. 958635-18-2](/img/structure/B2477371.png)

(S)-3-oxo-7-(terc-butil)-tetrahidro-1H-oxazolo[3,4-a]pirazina-7(3H)-carboxilato

Descripción general

Descripción

(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate is a useful research compound. Its molecular formula is C11H18N2O4 and its molecular weight is 242.275. The purity is usually 95%.

BenchChem offers high-quality (S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antagonista del Receptor de Neuropeptido S

Este compuesto se ha utilizado en la síntesis de SHA 68, un antagonista selectivo del receptor de neuropeptido S (NPSR) . NPSR juega un papel crucial en la modulación del estado de alerta, la vigilia del sueño, el comportamiento similar a la ansiedad y la alimentación . Se ha demostrado que SHA 68 bloquea la movilización de Ca2+ inducida por NPS y muestra unión desplazable a NPSR en el rango nanomolar .

Estudios farmacocinéticos

SHA 68, sintetizado utilizando este compuesto, se ha utilizado en estudios farmacocinéticos . El compuesto alcanza niveles farmacológicamente relevantes en plasma y cerebro después de la administración intraperitoneal .

Estudios conductuales

SHA 68, que incluye este compuesto, se ha utilizado en estudios conductuales . La administración periférica de SHA 68 en ratones es capaz de antagonizar la actividad horizontal y vertical inducida por NPS, así como el comportamiento estereotipado .

Síntesis de pirazolopiridinas

Este compuesto es estructuralmente similar a las 1H-pirazolo[3,4-b]piridinas, un grupo de compuestos heterocíclicos que han sido ampliamente estudiados por sus estrategias y enfoques de síntesis . Se han descrito más de 300.000 1H-pirazolo[3,4-b]piridinas, que se incluyen en más de 5500 referencias .

Actividad antibacteriana

Los derivados de triazolo[4,3-a]pirazina, que son estructuralmente similares a este compuesto, se han sintetizado y probado por sus actividades antibacterianas . Se obtuvieron sus concentraciones mínimas inhibitorias (CMI) contra cepas de Staphylococcus aureus y Escherichia coli .

Actividad antituberculosa

Este compuesto es estructuralmente similar a la pirazinamida, un fármaco de primera línea importante utilizado para acortar la terapia de la tuberculosis . Se diseñó, sintetizó y evaluó una serie de nuevos derivados de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida por su actividad antituberculosa contra Mycobacterium tuberculosis H37Ra .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Neuropeptide S receptor (NPSR) . NPSR is a G protein-coupled receptor that plays a crucial role in modulating arousal, sleep wakefulness, anxiety-like behavior, and feeding .

Mode of Action

The compound acts as an antagonist at the NPSR . It blocks NPS-induced Ca 2+ mobilization, showing displaceable binding to NPSR in the nanomolar range .

Pharmacokinetics

The compound demonstrates pharmacologically relevant levels in plasma and brain after intraperitoneal (i.p.) administration . This suggests that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The compound’s antagonistic action on the NPSR results in the modulation of physiological functions such as arousal, sleep wakefulness, anxiety-like behavior, and feeding . In mice, peripheral administration of the compound is able to antagonize NPS-induced horizontal and vertical activity as well as stereotypic behavior .

Propiedades

IUPAC Name |

tert-butyl (8aS)-3-oxo-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-11(2,3)17-9(14)12-4-5-13-8(6-12)7-16-10(13)15/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZMZZGTQZIUNF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(C1)COC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN2[C@@H](C1)COC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

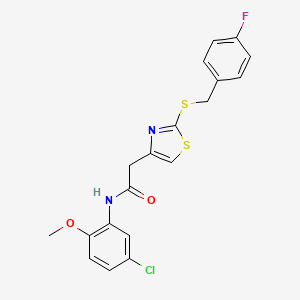

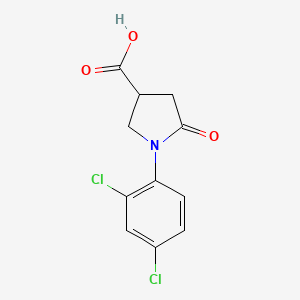

![N-(1-cyanocyclohexyl)-2-({4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}amino)acetamide](/img/structure/B2477288.png)

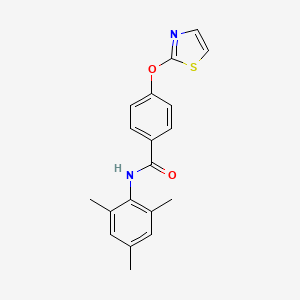

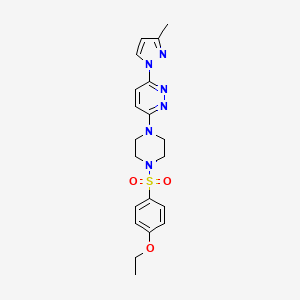

![2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride](/img/structure/B2477291.png)

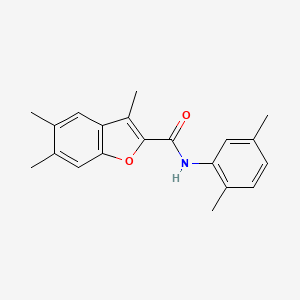

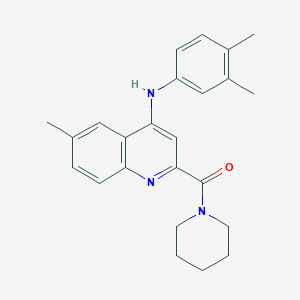

![(2-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2477300.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2477304.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2477311.png)